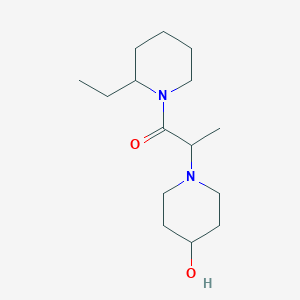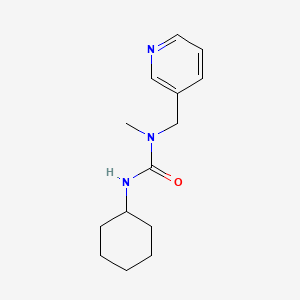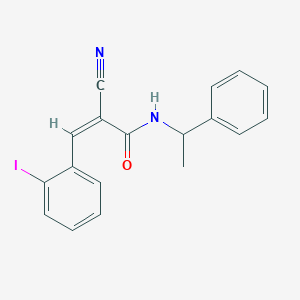
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone, also known as CP-55940, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been studied extensively for its ability to modulate the endocannabinoid system.
Mécanisme D'action
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the central nervous system, immune system, and peripheral tissues. This compound binds to these receptors, leading to the activation of intracellular signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone has been shown to modulate several physiological processes, including pain perception, inflammation, and anxiety. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone is a potent agonist of the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system. However, this compound also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on 2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone, including its potential use in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to explore the potential therapeutic applications of this compound in pain management, inflammation, and anxiety. Finally, studies are needed to better understand the pharmacokinetics and pharmacodynamics of 2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone, as well as its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone involves several steps, including the reaction of 2-cyclopentylsulfanyl-1-piperidin-1-ylpropan-1-one with 1,1,1-trifluoroacetic anhydride and triethylamine. The resulting compound is then reacted with chloromethyl ketone and purified through chromatography to yield 2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone.
Applications De Recherche Scientifique
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone has been studied extensively for its potential therapeutic applications, including its ability to modulate pain, inflammation, and anxiety. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c14-12(13-8-4-1-5-9-13)10-15-11-6-2-3-7-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMODPKBKHPBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)


![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)

![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)

![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)
![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)